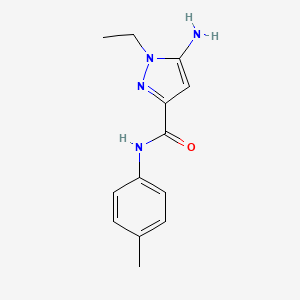
N-(4-(2-((4-(dimethylamino)phenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(2-((4-(dimethylamino)phenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide is an organic compound of considerable interest in the fields of chemistry and pharmacology
Synthetic Routes and Reaction Conditions:
The synthesis typically begins with the thiazole core formation, which can be achieved through the Hantzsch thiazole synthesis. The process involves reacting α-haloketones with thioamides.
The 3,5-dimethoxybenzamide part can be introduced via a subsequent nucleophilic aromatic substitution reaction.
The final step often involves coupling the intermediates using a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under controlled conditions to yield the target compound.
Industrial Production Methods:
Scale-up production in an industrial setting would utilize continuous flow processes to improve yield and efficiency. Advanced techniques like microwave-assisted synthesis may also be employed to shorten reaction times.
Types of Reactions:
Oxidation: The compound can undergo oxidation, particularly at the thiazole ring or the dimethylamino group, leading to various oxidized products.
Reduction: Reduction reactions might involve the conversion of nitro groups (if any modifications are present) or the carbonyl groups in the benzamide part.
Substitution: The aromatic rings allow for electrophilic and nucleophilic substitution reactions, permitting further functionalization.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reactions might involve bases (e.g., NaOH) or acids (e.g., HCl).
Major Products Formed:
Oxidation products could include sulfoxides or sulfones.
Reduction products may include amines or alcohols.
Substitution leads to diversified aromatic compounds with varied substituents.
Wissenschaftliche Forschungsanwendungen
N-(4-(2-((4-(dimethylamino)phenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide has several applications:
Chemistry: Utilized in the synthesis of novel organic compounds and as a building block in complex molecule construction.
Biology: Applied in the study of cellular processes and as a potential probe in bioassays.
Medicine: Investigated for its pharmacological properties, potentially serving as an anticancer, antimicrobial, or anti-inflammatory agent.
Industry: Used in the formulation of specialty chemicals and advanced materials.
Wirkmechanismus
The compound exerts its effects through various molecular pathways:
Molecular Targets: It may bind to specific enzymes, receptors, or proteins, modulating their activity.
Pathways Involved: This interaction can trigger signal transduction pathways, leading to changes in cellular processes such as apoptosis, proliferation, or metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Comparison: Compared to other benzamide derivatives and thiazole-containing compounds, this compound stands out due to its dual aromatic rings and the presence of a thiazole moiety, providing a unique combination of properties.
Unique Aspects: The compound's specific structure enables it to participate in diverse chemical reactions and interact with multiple biological targets.
Similar Compounds: Similar compounds might include thiazole derivatives like 2-aminothiazole or benzamide derivatives such as N-(3,5-dimethoxyphenyl)benzamide.
Eigenschaften
IUPAC Name |
N-[4-[2-[4-(dimethylamino)anilino]-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-26(2)17-7-5-15(6-8-17)23-20(27)11-16-13-31-22(24-16)25-21(28)14-9-18(29-3)12-19(10-14)30-4/h5-10,12-13H,11H2,1-4H3,(H,23,27)(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFMBSHOCGEZTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{(E)-[(3,4,5-trimethoxyphenyl)imino]methyl}phenol](/img/structure/B2695574.png)

![2-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl}-1,3-benzoxazole](/img/structure/B2695579.png)
![3-methanesulfonyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide](/img/structure/B2695580.png)
![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2695581.png)

![N1-(p-tolyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2695584.png)
![1-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}-3,3-dimethylazetidin-2-one](/img/structure/B2695585.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide hydrochloride](/img/structure/B2695589.png)

![7-Fluoro-2-methyl-3-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2695591.png)
![N-ethyl-1-{6-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide](/img/structure/B2695595.png)
